molecular formula C14H22N2O3 B8167834 tert-Butyl (2-(5-amino-2-methylphenoxy)ethyl)carbamate

tert-Butyl (2-(5-amino-2-methylphenoxy)ethyl)carbamate

Cat. No.: B8167834
M. Wt: 266.34 g/mol
InChI Key: MKPFYQSPCOLKBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (2-(5-amino-2-methylphenoxy)ethyl)carbamate: is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group, an amino group, and a phenoxyethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(5-amino-2-methylphenoxy)ethyl)carbamate typically involves the following steps:

    Amination: The starting material, 5-amino-2-methylphenol, is reacted with an appropriate alkylating agent to introduce the phenoxyethyl group.

    Protection: The amino group is protected using a tert-butyl carbamate group to prevent unwanted reactions during subsequent steps.

    Condensation: The protected intermediate is then subjected to condensation reactions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in these reactions include alkylating agents, protecting groups, and condensation reagents.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (2-(5-amino-2-methylphenoxy)ethyl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various alkylating or acylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis.
  • Employed in the synthesis of complex molecules and intermediates.

Biology:

  • Investigated for its potential biological activities.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications.
  • Evaluated for its pharmacological properties.

Industry:

  • Utilized in the production of specialty chemicals.
  • Applied in the development of new materials and compounds.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(5-amino-2-methylphenoxy)ethyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • tert-Butyl (2-aminophenyl)carbamate
  • tert-Butyl methyl (2-(methylamino)ethyl)carbamate

Comparison:

    tert-Butyl (2-(5-amino-2-methylphenoxy)ethyl)carbamate: is unique due to the presence of the phenoxyethyl group, which imparts distinct chemical and biological properties.

    tert-Butyl (2-aminophenyl)carbamate: lacks the phenoxyethyl group, resulting in different reactivity and applications.

    tert-Butyl methyl (2-(methylamino)ethyl)carbamate:

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl N-[2-(5-amino-2-methylphenoxy)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-10-5-6-11(15)9-12(10)18-8-7-16-13(17)19-14(2,3)4/h5-6,9H,7-8,15H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPFYQSPCOLKBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)OCCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (2-(5-amino-2-methylphenoxy)ethyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (2-(5-amino-2-methylphenoxy)ethyl)carbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl (2-(5-amino-2-methylphenoxy)ethyl)carbamate
Reactant of Route 4
Reactant of Route 4
tert-Butyl (2-(5-amino-2-methylphenoxy)ethyl)carbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl (2-(5-amino-2-methylphenoxy)ethyl)carbamate
Reactant of Route 6
Reactant of Route 6
tert-Butyl (2-(5-amino-2-methylphenoxy)ethyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.